methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate
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Overview
Description
Methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate is a chemical compound that belongs to the class of benzoxazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include the reaction of 6-chloro-2-aminophenol with ethyl chloroformate to form an intermediate, which is then cyclized to produce the benzoxazinone core. The final step involves the esterification of the benzoxazinone with methyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized benzoxazinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Methyl (2Z)-2-(2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.
Ethyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its properties.
Uniqueness
Methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate is unique due to the presence of the chlorine atom and the specific configuration of the benzoxazinone core. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H8ClNO4 |
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Molecular Weight |
253.64 g/mol |
IUPAC Name |
methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate |
InChI |
InChI=1S/C11H8ClNO4/c1-16-10(14)5-8-11(15)17-9-3-2-6(12)4-7(9)13-8/h2-5,13H,1H3/b8-5- |
InChI Key |
ZTENAAHURFCLOO-YVMONPNESA-N |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)OC2=C(N1)C=C(C=C2)Cl |
Canonical SMILES |
COC(=O)C=C1C(=O)OC2=C(N1)C=C(C=C2)Cl |
Origin of Product |
United States |
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